molecular formula C15H15N5O3 B2574093 N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]indolizin-2-carboxamid CAS No. 2034425-31-3

N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]indolizin-2-carboxamid

Katalognummer: B2574093
CAS-Nummer: 2034425-31-3
Molekulargewicht: 313.317
InChI-Schlüssel: BCKVWNUDZRWJKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a triazine ring, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmaceutical research.

Wissenschaftliche Forschungsanwendungen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt. This intermediate is then reacted with indolizine-2-carboxamide under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in a solvent such as tetrahydrofuran, with careful control of temperature and pH to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the corresponding amides, esters, or other derivatives . The triazine ring plays a crucial role in stabilizing the intermediate species and facilitating the reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide is unique due to its combination of the triazine ring and indolizine moiety, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and pharmaceutical research, where such properties are highly sought after .

Biologische Aktivität

N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activities associated with this compound, supported by data tables and research findings from various studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes an indolizine moiety linked to a triazine derivative. This combination is believed to enhance its biological efficacy. The molecular formula is C13H14N4O3C_{13}H_{14}N_4O_3, and it has a molecular weight of approximately 270.28 g/mol.

Anticancer Properties

Several studies have investigated the anticancer properties of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide. The following table summarizes key findings regarding its cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast Cancer)0.92Induces apoptosis via mitochondrial pathway
HCT116 (Colon Cancer)0.84Inhibition of cell cycle progression
SNB-75 (CNS Cancer)0.87Disruption of tubulin polymerization
Jurkat E6.1 (T-cell Leukemia)1.16Modulation of apoptotic pathways

These studies indicate that the compound exhibits potent antiproliferative activity across multiple cancer types, suggesting its potential as a therapeutic agent in oncology.

The mechanisms underlying the anticancer activity of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide include:

  • Apoptosis Induction : The compound has been shown to activate intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : Research indicates that this compound can induce G2/M phase arrest in cancer cells, which is critical for preventing cell division and proliferation.
  • Tubulin Interaction : Similar to other known anticancer agents, it appears to disrupt microtubule dynamics, inhibiting mitosis.

Neuropharmacological Effects

In addition to its anticancer properties, N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide has been evaluated for neuroprotective effects:

Study Findings
In vitro neuronal culturesReduced oxidative stress markers
Animal models of neurodegenerationImproved cognitive function and reduced neuronal loss

These findings suggest that the compound may have potential applications in treating neurodegenerative diseases by protecting neurons from oxidative damage.

Case Study 1: Breast Cancer Treatment

A recent study examined the effects of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide on MDA-MB-231 breast cancer cells. The compound was administered at varying concentrations over 72 hours. Results indicated a significant reduction in cell viability correlated with increased concentrations of the compound.

Case Study 2: Neuroprotection in Animal Models

In a rodent model of Alzheimer's disease, administration of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide resulted in notable improvements in memory retention tasks compared to control groups. Histological analysis revealed reduced amyloid plaque deposition and improved neuronal integrity.

Eigenschaften

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]indolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-22-14-17-12(18-15(19-14)23-2)8-16-13(21)10-7-11-5-3-4-6-20(11)9-10/h3-7,9H,8H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKVWNUDZRWJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=CN3C=CC=CC3=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.